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Compound of Interest

Compound Name: Glaucin B

Cat. No.: B1180768 Get Quote

An In-Depth Technical Guide to the Discovery and History of Glaucin B and the Alkaloid

Glaucine

Introduction
This technical guide provides a comprehensive overview of the discovery, history, and

pharmacological properties of two distinct natural compounds: Glaucin B, a limonoid, and

Glaucine, an aporphine alkaloid. It is crucial to differentiate between these two molecules, as

the available scientific literature is vastly more extensive for Glaucine.

Glaucin B is a bitter limonoid that has been isolated from the root bark of Evodia glauca.[1] Its

structure has been determined to have an uncommon 5β-H configuration.[1] Beyond its initial

isolation and structural characterization, there is limited public information regarding its broader

pharmacological profile, mechanism of action, or clinical development.

Glaucine, in contrast, is a well-researched aporphine alkaloid found in several plant species,

most notably the yellow hornpoppy (Glaucium flavum), as well as in Glaucium oxylobum,

Corydalis yanhusuo, and Croton lechleri.[2][3] It has a long history of use as an antitussive

(cough suppressant) in some countries and has been the subject of extensive pharmacological

investigation.[2][3][4] This guide will focus primarily on the discovery, mechanism of action, and

experimental data associated with the alkaloid Glaucine, due to the wealth of available

research.

Chemical Properties of Glaucine
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Glaucine is a tetracyclic aporphine alkaloid with four methoxy groups and a methyl-substituted

nitrogen, contributing to its lipophilic nature.[5]

Property Value Reference

Molecular Formula C₂₁H₂₅NO₄ [2][5]

Molar Mass 355.434 g·mol⁻¹ [2]

CAS Number 475-81-0 [2][3]

IUPAC Name

(S)-5,6,6a,7-tetrahydro-

1,2,9,10-tetramethoxy-6-

methyl-4H-

dibenzo[de,g]quinoline

[2]

Discovery and History of Glaucine
Glaucine was first isolated from Glaucium flavum, a plant species in the Papaveraceae family.

[2][3] Traditionally, extracts from this plant have been used in folk medicine. In modern

medicine, Glaucine is utilized as a non-narcotic antitussive agent in countries such as Iceland,

Bulgaria, Romania, and Russia.[2][5] Its central antitussive properties are considered

comparable to codeine but without the associated risk of dependency.[4][6] Beyond its use for

cough suppression, research has explored its potential as a bronchodilator for asthma, an anti-

inflammatory agent, and a neuroleptic-like compound.[2][5]

Mechanism of Action of Glaucine
Glaucine exhibits a multi-target pharmacological profile, engaging several distinct signaling

pathways to produce its therapeutic and side effects.

Calcium Channel Blocker: Glaucine acts as an L-type calcium channel blocker in smooth

muscle.[2][3][4][5] It binds to the benzothiazepine site, inhibiting the influx of extracellular

Ca²⁺, which is essential for muscle contraction.[2][3] This action leads to the relaxation of

smooth muscle, such as that in the human bronchus, contributing to its bronchodilator

effects.[2][3][4]
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PDE4 Inhibition: Glaucine is a non-competitive, selective inhibitor of phosphodiesterase 4

(PDE4).[2][3][5] PDE4 is an enzyme that hydrolyzes cyclic AMP (cAMP). By inhibiting PDE4,

Glaucine increases intracellular cAMP levels, which in turn attenuates inflammatory

responses and contributes to its bronchodilatory and anti-inflammatory activities.[5]

Dopamine Receptor Antagonism: It has been demonstrated that Glaucine is a dopamine

receptor antagonist, with a preference for D1 and D1-like receptors.[2][3][4] This action is

likely responsible for its neuroleptic-like effects.

Serotonin Receptor Modulation: Glaucine's interaction with serotonin receptors is

stereospecific. The (R)-glaucine isomer is a positive allosteric modulator of the 5-HT2A

receptor, a property associated with the hallucinogenic effects of classic psychedelics.[2][3]

In contrast, the (S)-glaucine isomer is a partial agonist of 5-HT₂ subtypes.[3]

Anti-inflammatory Signaling: Recent studies have indicated that Glaucine's anti-inflammatory

effects may also be mediated through Toll-like receptors (TLRs).[2][3] Furthermore, it has

been shown to alleviate neuropathic pain by inhibiting the IL-16-p56lck-NMDA receptor

signaling axis, thereby reducing central sensitization.[7]
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Figure 1: Simplified signaling pathways of the alkaloid Glaucine.

Quantitative Pharmacological Data for Glaucine
The potency of Glaucine at its various targets has been quantified in several studies.
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Parameter Target Value Tissue/System Reference

Kᵢ PDE4 ~3.4 μM

Human bronchial

tissues and

polymorphonucle

ar leukocytes

[5]

IC₅₀
Dopamine D1-

like receptors
~3.9 μM

Rat striatal

membranes
[5]

pD'₂
L-type calcium

channels
3.62

Airway smooth

muscle
[5]

Experimental Protocols
The pharmacological activities of Glaucine have been characterized through a combination of

in vitro and in vivo experimental models.

In Vitro Studies on Human Airway Smooth Muscle:

Objective: To determine the bronchodilator activity of Glaucine.

Methodology:

Human bronchial tissue is obtained from surgical resections.

The tissue is dissected to isolate smooth muscle strips.

Muscle strips are mounted in organ baths containing a physiological salt solution,

maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

Muscle tension is measured isometrically using force-displacement transducers.

Contractions are induced using agents like acetylcholine or histamine.

Cumulative concentration-response curves to Glaucine are generated to determine its

relaxant effect on pre-contracted tissues.[2]

Neuropathic Pain Model (Chronic Constriction Injury):
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Objective: To evaluate the analgesic effects of Glaucine on neuropathic pain.

Methodology:

A rat model of neuropathic pain is established via chronic constriction injury (CCI) of the

sciatic nerve.

Behavioral tests, such as the von Frey test (for mechanical allodynia) and the Hargreaves

test (for thermal hyperalgesia), are conducted to assess pain symptoms.

Glaucine is administered to the CCI rats (e.g., intrathecally or intragastrically).

Behavioral tests are repeated to measure the analgesic effects of the treatment.

Molecular analyses (e.g., Western blot, qRT-PCR, immunofluorescence) are performed on

spinal cord tissue to examine the expression of key signaling molecules like IL-16 and

NMDA receptors.[7]
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In Vivo Model: Neuropathic Pain

Ex Vivo / Molecular Analysis

1. Establish CCI Rat Model
(Sciatic Nerve Injury)

2. Baseline Behavioral Testing
(von Frey, Hargreaves)

3. Administer Glaucine

4. Post-Treatment Behavioral Testing

5. Harvest Spinal Cord Tissue

6. Molecular Analysis
(Western Blot, qRT-PCR, etc.)

7. Analyze Signaling Pathways
(e.g., IL-16/NMDA)

Conclusion:
Glaucine alleviates pain via
spinal sensitization inhibition

Click to download full resolution via product page

Figure 2: Workflow for evaluating Glaucine's analgesic effects.
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Clinical Use and Side Effects of Glaucine
Therapeutic Use: Glaucine is clinically used as an antitussive, with a standard oral dose in

some formulations being 40 mg.[2] It has been shown to effectively increase airway

conductance in humans.[2]

Side Effects and Recreational Use: The side effects of Glaucine can include sedation, fatigue,

and nausea.[2][6] A notable adverse effect is its hallucinogenic potential, characterized by

colorful visual imagery and dissociative-type symptoms.[2][6] These psychoactive properties

have led to its detection as a novel psychoactive substance in "legal highs" in some regions.[2]

The hallucinogenic effects are attributed to its action on 5-HT2A receptors.[2][3]

Conclusion
While Glaucin B is a structurally interesting limonoid, the bulk of scientific and clinical

knowledge pertains to the aporphine alkaloid Glaucine. Glaucine stands out as a multi-target

compound with a well-established history as an antitussive. Its mechanisms of action, involving

calcium channel blockade, PDE4 inhibition, and modulation of key neurotransmitter systems,

make it a subject of ongoing research for a variety of conditions, from inflammatory disorders to

neuropathic pain. However, its psychoactive side effects necessitate careful consideration in its

therapeutic application. Further research is required to elucidate the potential pharmacological

activities of Glaucin B.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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